molecular formula C15H12ClFN2O B11354133 2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-benzimidazole

2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11354133
M. Wt: 290.72 g/mol
InChI Key: NDKCPQGJHFWJEM-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a fluoro group at the 5-position and a 4-chloro-3-methylphenoxy methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenoxy Methyl Group: The 4-chloro-3-methylphenoxy methyl group can be attached through a nucleophilic substitution reaction using a suitable phenol derivative and a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-2-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole
  • 2-[(4-chloro-3-methylphenoxy)methyl]-4-fluoro-1H-1,3-benzodiazole
  • 2-[(4-chloro-3-methylphenoxy)methyl]-5-chloro-1H-1,3-benzodiazole

Uniqueness

2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the specific positioning of the fluoro group and the phenoxy methyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H12ClFN2O

Molecular Weight

290.72 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2O/c1-9-6-11(3-4-12(9)16)20-8-15-18-13-5-2-10(17)7-14(13)19-15/h2-7H,8H2,1H3,(H,18,19)

InChI Key

NDKCPQGJHFWJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)F)Cl

Origin of Product

United States

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